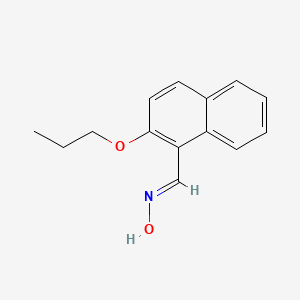

2-propoxy-1-naphthaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propoxy-1-naphthaldehyde oxime is a compound related to the naphthalene family, which has been studied for its potential in various chemical transformations and as a building block in organic synthesis. The interest in this compound and its derivatives stems from their versatile chemical properties and potential applications in materials science, catalysis, and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of naphthaldehyde oximes, including 2-propoxy-1-naphthaldehyde oxime, often involves the reaction of naphthaldehyde with hydroxylamine in the presence of solvents or catalysts. A novel approach mentioned involves oxidative cyclisation leading to the formation of isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine derivatives from 2-hydroxy-1-naphthaldehyde oxime, suggesting potential pathways for the synthesis of related oxime derivatives (Supsana, Tsoungas, & Varvounis, 2000).

Molecular Structure Analysis

The molecular structure of 2-propoxy-1-naphthaldehyde oxime and its derivatives can be elucidated through techniques like X-ray crystallography, NMR, and mass spectroscopy. Studies on similar compounds have shown the formation of one-dimensional polymeric chains through hydrogen bonding, indicative of the potential structural complexity and intermolecular interactions in these compounds (Lasri, Chulvi, & Eltayeb, 2018).

Chemical Reactions and Properties

Naphthaldehyde oximes undergo various chemical reactions, including oxidative cyclisation and alkoxylation, leading to a range of cyclic and acyclic products. These reactions are influenced by the presence of substituents on the naphthalene ring and the reaction conditions. The versatility of these reactions highlights the chemical reactivity and potential utility of 2-propoxy-1-naphthaldehyde oxime in synthetic chemistry (Dolka, Van Hecke, Van Meervelt, Tsoungas, Van der Eycken, & Varvounis, 2009).

Aplicaciones Científicas De Investigación

Hydroxylation of Naphthalene : A study by Kluge et al. (2009) found that Agrocybe aegerita peroxidase/peroxygenase (AaP) can selectively hydroxylate naphthalene, leading to the formation of intermediary products such as naphthalene 1,2-oxide. This research opens avenues for the biocatalytic modification of naphthalene derivatives, which could be relevant to 2-propoxy-1-naphthaldehyde oxime (Kluge, Ullrich, Dolge, Scheibner, & Hofrichter, 2009).

Synthesis of Naphthopyranoisoxazoles : Liaskopoulos et al. (2008) described a novel synthesis method for naphthopyranoisoxazoles using 2-(alkenyloxy)naphthalene-1-carbaldehyde oximes. This method highlights the chemical versatility of naphthalene oxime derivatives and their potential in synthesizing complex organic compounds (Liaskopoulos, Skoulika, Tsoungas, & Varvounis, 2008).

Detection of Hydrogen Peroxide : Tang and Wang (2003) developed a spectrofluorimetric method using 2-Hydroxy-1-naphthaldehyde thiosemicarbazon (HNT) for detecting hydrogen peroxide. Although not directly using 2-propoxy-1-naphthaldehyde oxime, this study indicates the potential use of naphthaldehyde derivatives in analytical chemistry for detecting specific molecules (Tang & Wang, 2003).

Oxidative Cyclisation of Naphthaldehyde Oxime : Supsana et al. (2000) explored the oxidative cyclisation of 2-Hydroxy-1-naphthaldehyde oxime, leading to the formation of naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine. This study showcases the potential of naphthaldehyde oximes in organic synthesis and the formation of complex molecular structures (Supsana, Tsoungas, & Varvounis, 2000).

Chemosensor for Cyanide Detection : A study by Wang et al. (2015) demonstrated the use of 2-Hydroxy-1-naphthaldehyde oxime as a selective chemosensor for cyanide anion detection. The study highlights the application of naphthaldehyde oximes in environmental monitoring and public health (Wang, Chir, Jhong, & Wu, 2015).

Safety and Hazards

Direcciones Futuras

Future research could focus on the modification of primary amine functionalized drugs via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds . Another potential direction could be the use of naphthalene-based oxime esters as Type I photoinitiators for free radical photopolymerization .

Propiedades

IUPAC Name |

(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h3-8,10,16H,2,9H2,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFNZJGBLWUPAE-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5537412.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)

![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)